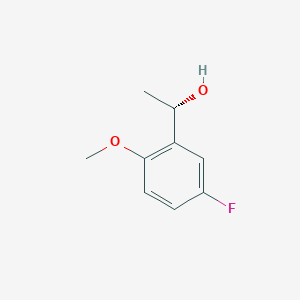

(S)-1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol

Description

Significance within Chiral Fluoro-Organic Chemistry and Aromatic Alcohols

The significance of (S)-1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol is best understood by considering the individual contributions of its key structural features: chirality, the fluorine atom, and the aromatic alcohol moiety.

Chirality: The concept of chirality is paramount in drug design and development, as the majority of biological targets, such as enzymes and receptors, are themselves chiral. rsc.orgnih.gov This means they often interact differently with the two enantiomers (non-superimposable mirror images) of a chiral drug molecule. nih.gov The use of a single enantiomer can lead to drugs with higher potency, greater selectivity, and reduced side effects compared to a racemic mixture (a 50:50 mix of both enantiomers). researchgate.net Therefore, the enantiopure nature of this compound is a critical attribute.

Fluorine in Organic Chemistry: The introduction of fluorine into organic molecules is a widely used strategy in medicinal chemistry to modulate a compound's properties. researchgate.net Fluorine's high electronegativity and relatively small size allow it to alter a molecule's electronic properties, conformation, and metabolic stability without significantly increasing its steric bulk. researchgate.netbenthamscience.com Key effects of fluorination include:

Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is very strong, making it resistant to enzymatic cleavage. Replacing a metabolically vulnerable carbon-hydrogen (C-H) bond with a C-F bond can block metabolic oxidation, thereby increasing the drug's half-life. researchgate.netnih.gov

Increased Binding Affinity: Fluorine can engage in favorable interactions with biological targets, including hydrogen bonds and dipole-dipole interactions, which can enhance binding affinity. benthamscience.com

Modified Lipophilicity: Fluorination generally increases a molecule's lipophilicity (its ability to dissolve in fats and lipids), which can improve its ability to cross cell membranes and enhance bioavailability. researchgate.netnih.gov

Aromatic Alcohols: The alcohol functional group is one of the most versatile in medicinal chemistry. numberanalytics.com The hydroxyl (-OH) group can act as both a hydrogen bond donor and acceptor, playing a crucial role in drug-receptor interactions. numberanalytics.com Furthermore, it provides a reactive handle for further chemical modification, allowing chemists to build more complex molecular architectures. numberanalytics.com Chiral alcohols, in particular, are key intermediates in the synthesis of high-value chiral compounds.

The combination of these three features in a single molecule makes this compound a compound of significant interest within the field of chiral fluoro-organic chemistry.

Relevance as a Versatile Chiral Building Block in Organic Synthesis

A "chiral building block" is an enantiomerically pure compound used as a starting material for the synthesis of more complex chiral molecules. nih.gov this compound fits this description perfectly. Its value lies in its pre-defined stereocenter and its functional groups that are amenable to a variety of chemical transformations.

The pharmaceutical industry has a consistently high demand for such chiral intermediates to support drug discovery and development programs. nih.gov The use of pre-existing chiral building blocks is a common strategy to ensure the final product has the correct stereochemistry, a critical factor for biological activity and regulatory approval. nih.gov

While specific, large-scale applications of this compound are not extensively detailed in publicly available literature, its utility can be inferred from its structure. The chiral secondary alcohol can be:

Oxidized to the corresponding ketone.

Esterified or etherified to introduce different functional groups.

Substituted via nucleophilic substitution reactions, often after conversion of the hydroxyl group to a better leaving group. This could be used, for example, to introduce an amine group, forming a chiral amine, another highly valuable class of intermediates.

The fluorinated methoxyphenyl ring can also be modified, for instance, through electrophilic aromatic substitution, although the positions of the existing fluoro and methoxy (B1213986) groups will direct where new substituents are added. The presence of these functionalities makes it a valuable precursor for creating libraries of complex molecules for screening in drug discovery programs.

Broader Context of Related Fluoro-Methoxyphenyl Ethanol (B145695) Derivatives in Synthetic Methodologies

The synthesis of this compound and its derivatives falls within the broader field of asymmetric synthesis, which focuses on methods to produce chiral compounds in an enantiomerically pure form. doi.org Several established methodologies are applicable to the synthesis of this class of fluoro-methoxyphenyl ethanol derivatives.

One of the most common and efficient methods is the asymmetric reduction of the corresponding prochiral ketone , in this case, 1-(5-fluoro-2-methoxyphenyl)ethanone. This transformation can be achieved using various techniques:

Biocatalysis: Enzymes, such as alcohol dehydrogenases from microorganisms like Rhodococcus erythropolis, are highly effective at reducing ketones to alcohols with excellent enantioselectivity (>99.9% ee has been reported for similar substrates). researchgate.net

Chiral Catalysts: Transition metal complexes with chiral ligands, such as those based on ruthenium (e.g., Noyori's catalysts) or rhodium, are widely used for the asymmetric hydrogenation or transfer hydrogenation of ketones to produce chiral alcohols with high efficiency and enantioselectivity. nih.govresearchgate.net

Another major synthetic route involves the addition of a methyl group to the corresponding aldehyde , 5-fluoro-2-methoxybenzaldehyde. This can be accomplished using organometallic reagents like methylmagnesium bromide (a Grignard reagent) or methyllithium. To achieve chirality, this reaction would need to be performed in the presence of a chiral ligand or auxiliary.

The synthesis of the precursor ketones and aldehydes themselves is also well-documented. For example, 1-(5-fluoro-2-hydroxyphenyl)-1-ethanone can be prepared via a Fries rearrangement of 4-fluorophenyl acetate (B1210297). chemicalbook.comchemicalbook.com More complex substituted benzaldehydes are often used in condensation reactions, such as the Knoevenagel condensation, to build molecular complexity. chemrxiv.org

The table below summarizes some related fluoro-methoxyphenyl ethanol derivatives and their precursors, illustrating the common structural motifs in this chemical space.

| Compound Name | Precursor Example | Synthesis Method Mentioned |

| 1-(2-Fluoro-4-methoxyphenyl)ethanol chemicalbook.com | 2-Fluoro-4-methoxyacetophenone chemicalbook.com | Asymmetric Reduction |

| 1-(5-Fluoro-2-hydroxyphenyl)-1-ethanone chemicalbook.com | 4-Fluorophenyl acetate chemicalbook.com | Fries Rearrangement |

| 1-(5-Fluoro-2-iodophenyl)ethanone google.com | 2-Amino-5-fluorobenzoic acid google.com | Diazotization and subsequent reactions |

| (E)-3-(2-Fluoro-4-methoxyphenyl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one acgpubs.org | 2-Fluoro-4-methoxybenzaldehyde | Claisen-Schmidt Condensation |

These synthetic strategies highlight the accessibility of fluoro-methoxyphenyl ethanol derivatives and their precursors, reinforcing their utility as versatile intermediates in organic synthesis. The continued development of efficient and stereoselective synthetic methods is crucial for supplying these and other chiral building blocks to the scientific community.

Structure

3D Structure

Properties

IUPAC Name |

(1S)-1-(5-fluoro-2-methoxyphenyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FO2/c1-6(11)8-5-7(10)3-4-9(8)12-2/h3-6,11H,1-2H3/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLBOHPCLXJIASU-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC(=C1)F)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=C(C=CC(=C1)F)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Stereocontrol for S 1 5 Fluoro 2 Methoxyphenyl Ethan 1 Ol

Enantioselective Synthesis Methodologies

Asymmetric Catalytic Reduction Approaches

Mechanistic Aspects of Metal-Catalyzed Asymmetric Reductions

The mechanism of metal-catalyzed asymmetric hydrogenation and transfer hydrogenation of ketones has been a subject of extensive research. A widely accepted model for catalysts of the Noyori-type, which often feature a Ru(II) center, a chiral diphosphine ligand (like BINAP), and a chiral diamine ligand, involves a metal-ligand bifunctional concerted mechanism.

In this mechanism, the catalytic cycle is initiated by the formation of a ruthenium hydride species. For asymmetric transfer hydrogenation using a hydrogen source like isopropanol (B130326) or a formic acid/triethylamine mixture, the catalyst facilitates the transfer of a hydride to the carbonyl carbon of the ketone. Simultaneously, a proton is transferred from the amine ligand to the carbonyl oxygen, proceeding through a six-membered pericyclic transition state. This concerted transfer avoids direct coordination of the ketone to the metal center, a concept known as an "outer-sphere" mechanism. The chirality of the diphosphine and diamine ligands dictates the facial selectivity of the hydride attack on the prochiral ketone, leading to the preferential formation of one enantiomer of the alcohol.

For asymmetric hydrogenation using molecular hydrogen, a similar metal-ligand bifunctional mechanism is proposed. The reaction involves the heterolytic cleavage of dihydrogen by the catalyst to generate the active ruthenium hydride species. The stereochemical outcome is determined by the specific geometry of the chiral ligands and the substrate in the transition state assembly.

Biocatalytic Transformations for Stereoselective Production

Biocatalysis offers a green and highly selective alternative to traditional chemical methods for the synthesis of chiral alcohols. Enzymes, particularly alcohol dehydrogenases, are widely employed for the asymmetric reduction of ketones.

Enzyme-Mediated Reductions (e.g., Alcohol Dehydrogenases)

Alcohol dehydrogenases (ADHs) are a class of oxidoreductases that catalyze the reversible reduction of ketones to secondary alcohols with high enantioselectivity. These enzymes utilize nicotinamide (B372718) cofactors, such as NADPH or NADH, as the hydride source. The stereochemical outcome of the reduction is governed by the enzyme's active site, which preferentially binds one of the two enantiotopic faces of the prochiral ketone.

For the synthesis of (S)-1-(5-fluoro-2-methoxyphenyl)ethan-1-ol, an ADH that follows Prelog's rule would be required, delivering a hydride to the re-face of 5-fluoro-2-methoxyacetophenone. To make the process economically viable, an efficient cofactor regeneration system is essential. This is often achieved by using a sacrificial co-substrate, such as isopropanol, which is oxidized by the same enzyme or a coupled dehydrogenase to regenerate the reduced cofactor. Whole-cell biocatalysis, using microorganisms like Saccharomyces cerevisiae (baker's yeast) or engineered E. coli expressing a specific ADH, is a common approach as it provides the necessary enzymes and cofactor regeneration machinery in a self-contained system.

While specific data for the bioreduction of 5-fluoro-2-methoxyacetophenone is not extensively reported, studies on analogous substrates like 4-methoxyacetophenone have demonstrated high conversions and excellent enantiomeric excess (>99% ee) for the (S)-alcohol using yeast strains such as Saccharomyces uvarum. researchgate.net

Biocatalytic Cascades for Chiral Alcohol Formation

Biocatalytic cascades, where multiple enzymatic reactions are performed in a single pot, offer a powerful strategy for the efficient synthesis of chiral alcohols. These cascades can be designed to overcome thermodynamic limitations, remove inhibitory byproducts, and simplify downstream processing.

Enzymatic Kinetic Resolution and Dynamic Kinetic Resolution Strategies

Kinetic resolution is a method used to separate a racemic mixture of a chiral compound. In the context of producing this compound, one could start with the racemic alcohol. An enzyme, typically a lipase (B570770), is used to selectively acylate one enantiomer, leaving the other unreacted. For example, a lipase could selectively acylate the (R)-enantiomer, allowing for the separation of the unreacted this compound. However, the maximum theoretical yield for the desired enantiomer in a kinetic resolution is only 50%.

To overcome this limitation, dynamic kinetic resolution (DKR) can be employed. DKR combines the enzymatic kinetic resolution with an in situ racemization of the starting material. In this scenario, the racemic 1-(5-fluoro-2-methoxyphenyl)ethan-1-ol (B6343433) is subjected to enzymatic acylation in the presence of a racemization catalyst. As the enzyme selectively acylates one enantiomer (e.g., the (R)-enantiomer), the remaining unreacted enantiomer (the (S)-enantiomer) is continuously racemized back to the racemic mixture. This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the acylated product, which can then be deacylated to yield the desired (S)-alcohol.

Organocatalytic Enantioselective Synthesis

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. For the synthesis of chiral alcohols, organocatalytic methods often involve the asymmetric reduction of the corresponding ketone. Chiral phosphines are a class of organocatalysts that have been successfully employed in various asymmetric transformations. While direct asymmetric reduction of ketones using chiral phosphines is less common than metal-catalyzed methods, they can be used in reactions like the Morita-Baylis-Hillman (MBH) reaction to generate chiral allylic alcohols, which could be precursors to the target molecule.

More relevant to the direct synthesis of this compound would be the development of organocatalytic transfer hydrogenation reactions. Chiral phosphoric acids or other Brønsted acids, in combination with a hydride source like a Hantzsch ester, can catalyze the enantioselective reduction of ketones. The chiral catalyst activates the ketone by forming a chiral ion pair, which then directs the hydride transfer from the Hantzsch ester to a specific face of the carbonyl group.

Stereoselective Functionalization of Alkenes Leading to Related Chiral Alcohols (e.g., Hydroxyazidation)

An alternative approach to the synthesis of chiral alcohols involves the stereoselective functionalization of a corresponding alkene, in this case, 5-fluoro-2-methoxystyrene. Asymmetric hydroxyazidation is one such transformation that introduces both a hydroxyl and an azide (B81097) group across the double bond with stereocontrol.

This reaction can be achieved through chemo- or biocatalytic methods. For instance, an enzymatic cascade involving a styrene (B11656) monooxygenase for asymmetric epoxidation of the alkene, followed by regioselective ring-opening of the resulting epoxide with an azide nucleophile, can yield a chiral azido (B1232118) alcohol. cjcatal.comnih.govnih.gov The azide group can then be reduced to an amine, or potentially removed, to access the desired chiral alcohol framework. While this method would yield a 1,2-difunctionalized product, it highlights the potential of alkene functionalization as an indirect route to chiral benzylic alcohols.

Optimization of Reaction Conditions and Yields in this compound Synthesis

The efficient synthesis of this compound hinges on the careful optimization of various reaction parameters. The primary route to this chiral alcohol is the asymmetric reduction of the corresponding prochiral ketone, 5-fluoro-2-methoxyacetophenone. Both biocatalytic and chemocatalytic methods are employed, and in each case, meticulous control of the reaction environment is crucial for achieving high yields and, most importantly, high enantiomeric excess (e.e.).

Key parameters that are typically optimized include the choice of catalyst or biocatalyst, solvent, temperature, pH (for biocatalytic reactions), substrate concentration, and the nature of the reducing agent. For instance, in biocatalytic reductions using alcohol dehydrogenases (ADHs), the pH of the medium can significantly impact enzyme activity and stability, thereby affecting both the conversion rate and the stereoselectivity of the reaction. Similarly, the choice of a co-solvent system is often necessary to overcome the low aqueous solubility of the substrate, 5-fluoro-2-methoxyacetophenone.

In chemocatalytic asymmetric hydrogenation or transfer hydrogenation, the catalyst loading, pressure of hydrogen gas (for hydrogenation), and the nature of the chiral ligand are critical variables. Lowering the catalyst loading is economically desirable, but it may require longer reaction times or higher temperatures, which could potentially lead to a decrease in enantioselectivity. Therefore, a balance must be struck to achieve a process that is both efficient and selective.

The following interactive table summarizes the impact of various reaction conditions on the asymmetric reduction of substituted acetophenones, providing a model for the optimization of the synthesis of this compound.

| Parameter | Condition A | Condition B | Observed Effect on Yield | Observed Effect on Enantiomeric Excess (e.e.) |

|---|---|---|---|---|

| Catalyst System | ADH from Lactobacillus kefir | Ru-TsDPEN complex | Yields are generally high for both systems, often exceeding 90%. | Both systems can achieve high e.e., often >99%. |

| Solvent | Aqueous buffer with co-solvent (e.g., isopropanol) | Aprotic organic solvent (e.g., dichloromethane) | Co-solvent is crucial for substrate solubility and can impact yield. | Solvent polarity can influence the stereochemical outcome. |

| Temperature | 25-35 °C | 40-60 °C | Higher temperatures can increase reaction rate but may lead to enzyme denaturation or catalyst decomposition, reducing yield. | Optimal temperature is crucial for maintaining high enantioselectivity. |

| Substrate Concentration | 10-50 g/L | 0.1-0.5 M | High substrate concentrations can lead to substrate inhibition in biocatalysis, lowering the yield. | Generally less affected by concentration, but high concentrations can sometimes lead to slight decreases in e.e. |

Scale-Up Considerations for Laboratory and Industrial Applications

Transitioning the synthesis of this compound from a laboratory setting to industrial-scale production presents a unique set of challenges that must be addressed to ensure a safe, efficient, and economically viable process.

One of the primary considerations is the choice of the synthetic route. While a particular method may be effective on a gram scale, its suitability for kilogram or ton-scale production depends on factors such as the cost and availability of raw materials and catalysts, the safety of the reaction conditions (e.g., use of high-pressure hydrogen), and the ease of product isolation and purification. For instance, biocatalytic processes are often attractive for industrial applications due to their high selectivity, mild reaction conditions, and reduced environmental impact.

Heat and mass transfer become critical issues at larger scales. Exothermic reactions that are easily controlled in a laboratory flask can lead to dangerous temperature excursions in a large reactor if not properly managed. Adequate mixing is also essential to ensure uniform reaction conditions and prevent the formation of localized "hot spots" that could lead to side reactions and a decrease in yield and purity.

The isolation and purification of the final product also require careful consideration. On a large scale, techniques like column chromatography, which are common in the lab, may be impractical and costly. Alternative purification methods such as crystallization or distillation are often preferred. The choice of solvent for extraction and purification is also critical, with a focus on using solvents that are effective, safe, and easily recoverable to minimize waste and cost.

Furthermore, process safety and regulatory compliance are paramount in an industrial setting. A thorough hazard analysis must be conducted to identify and mitigate any potential risks associated with the process. Adherence to Good Manufacturing Practices (GMP) is also essential if the final product is intended for pharmaceutical use.

The following interactive table outlines some of the key considerations when scaling up the synthesis of chiral alcohols.

| Consideration | Laboratory Scale | Industrial Scale | Rationale |

|---|---|---|---|

| Catalyst | High-cost, highly active catalysts are often used. | Cost-effective, robust, and recyclable catalysts are preferred. | Economic viability is a key driver in industrial production. |

| Solvent | A wide variety of solvents can be used. | Solvents are chosen based on safety, environmental impact, and ease of recovery. | Regulatory and environmental considerations are crucial at scale. |

| Reaction Monitoring | Techniques like TLC and NMR are common. | In-line process analytical technology (PAT) is often employed. | Real-time monitoring and control are essential for consistency and safety. |

| Work-up and Purification | Chromatography is frequently used. | Crystallization, distillation, and extraction are preferred. | Scalability and cost-effectiveness of the purification method are critical. |

Advanced Spectroscopic Characterization and Stereochemical Analysis of S 1 5 Fluoro 2 Methoxyphenyl Ethan 1 Ol

Techniques for Enantiomeric Excess Determination

Enantiomeric excess (ee) is a measure of the purity of a chiral substance, indicating the degree to which one enantiomer is present in excess of the other. The determination of this parameter is commonly performed using chromatographic methods that employ a chiral environment to differentiate between enantiomers.

Chiral Gas Chromatography (GC) Methodologies

Chiral Gas Chromatography (GC) is a powerful technique for separating and quantifying volatile enantiomers. The separation is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. For compounds in the class of substituted phenylethanols, cyclodextrin-based columns, such as Chirasil-DEX CB, are frequently employed.

The methodology involves dissolving the analyte in a suitable solvent, injecting it into the GC system, where it is volatilized and carried by an inert gas (e.g., nitrogen or helium) through the chiral column. The column is housed in an oven that maintains a precise isothermal temperature to ensure reproducible separation. As the enantiomers exit the column at different times, they are detected, and the resulting peak areas in the chromatogram are used to calculate the enantiomeric excess.

Table 1: Representative Chiral GC Method Parameters for Phenyl Ethanol (B145695) Analogs

| Parameter | Condition |

|---|---|

| Column | Chirasil-DEX CB (25m x 0.25mm) |

| Carrier Gas | Nitrogen (N₂) |

| Temperature | Isothermal, typically 115-125 °C |

| Detection | Flame Ionization Detector (FID) |

| Example Analytes | (S)-1-Phenylethanol, (S)-1-(2-Methoxyphenyl)ethanol |

Data based on methodologies for analogous compounds.

Chiral High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is the most widely used method for enantiomeric separation due to its versatility and high resolution. The direct method, which utilizes a chiral stationary phase (CSP), is particularly common. Polysaccharide-based CSPs, such as those coated on a silica (B1680970) support (e.g., Daicel Chiralpak, Phenomenex Lux), have proven highly effective for resolving a wide range of chiral compounds, including aromatic alcohols.

In a typical chiral HPLC analysis, the sample is dissolved in the mobile phase and injected into the system. The mobile phase, commonly a mixture of a non-polar solvent like n-hexane and a polar alcohol like isopropanol (B130326), carries the analyte through the chiral column. The differential interaction between the enantiomers and the CSP results in their separation. A UV detector is often used to monitor the column effluent, and the retention times (t) of the resulting peaks identify each enantiomer, allowing for the calculation of enantiomeric excess from their respective peak areas.

Table 2: Representative Chiral HPLC Method Parameters for Phenyl Ethanol Analogs

| Parameter | Condition |

|---|---|

| Column | Daicel Chiralpak OD-H or Phenomenex Lux Cellulose-4 |

| Mobile Phase | n-hexane/i-propanol (e.g., 95/5 v/v) |

| Flow Rate | 0.7 - 1.0 mL/min |

| Detection | UV at 214 nm |

| Example Analytes | (R)-1-phenylethanol, (R)-1-(4-chlorophenyl)ethanol |

Data based on methodologies for analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of a molecule's chemical structure. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For (S)-1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol, the ¹H NMR spectrum is expected to show distinct signals for the aromatic, methoxy (B1213986), methine, and methyl protons. The chemical shift (δ), multiplicity (singlet, doublet, triplet, etc.), and coupling constants (J) are key parameters for assigning these signals.

The aromatic protons will appear as multiplets in the downfield region (typically δ 6.8–7.4 ppm) due to coupling with each other and with the fluorine atom. The methoxy group protons will present as a sharp singlet around δ 3.8 ppm. The proton on the chiral carbon (the methine proton) will appear as a quartet, resulting from coupling to the three protons of the adjacent methyl group. The methyl group protons will, in turn, appear as a doublet due to coupling with the single methine proton.

Table 3: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| Aromatic-H | 6.8 - 7.4 | m | - | 3H |

| CH(OH) | ~5.1 | q | ~6.4 | 1H |

| OCH₃ | ~3.8 | s | - | 3H |

| OH | Variable | s (broad) | - | 1H |

Predicted data based on analysis of analogous compounds.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each chemically non-equivalent carbon atom gives a distinct signal. For this compound, the spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule.

The aromatic carbons will resonate in the δ 110–160 ppm range. The carbon bonded to fluorine will show a large coupling constant (¹JCF), and other nearby carbons will show smaller C-F couplings. The carbon of the methoxy group (OCH₃) will appear around δ 55 ppm. The chiral methine carbon (CHOH) is expected around δ 65-70 ppm, while the methyl carbon (CH₃) will be found in the upfield region, typically around δ 23-25 ppm.

Table 4: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C-F | ~157 (d, ¹JCF ≈ 240 Hz) |

| Aromatic C-O | ~155 |

| Aromatic C-C(H)OH | ~133 |

| Aromatic C-H | 110 - 128 |

| CH(OH) | ~67 |

| OCH₃ | ~55 |

Predicted data based on analysis of analogous compounds.

Mass Spectrometry in Compound Identification and Purity Assessment

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. The molecular formula of this compound is C₉H₁₁FO₂, with a molecular weight of 170.18 g/mol .

In a typical electron ionization (EI) mass spectrum, the compound would be expected to show a molecular ion peak (M⁺) at m/z = 170. The fragmentation pattern provides a fingerprint for the molecule. A common and significant fragmentation for benzylic alcohols is the cleavage of the C-C bond adjacent to the aromatic ring. This would result in a prominent fragment ion from the loss of a methyl group ([M-15]⁺), leading to a stable benzylic cation at m/z = 155. Other fragments may arise from the loss of water ([M-18]⁺) or the entire hydroxyethyl (B10761427) side chain.

Table 5: Predicted Key Mass Spectrometry Fragments

| m/z | Ion Identity | Description |

|---|---|---|

| 170 | [C₉H₁₁FO₂]⁺ | Molecular Ion (M⁺) |

| 155 | [M - CH₃]⁺ | Loss of a methyl group |

| 152 | [M - H₂O]⁺ | Loss of water |

Predicted data based on common fragmentation patterns for this class of compounds.

X-ray Crystallography Studies of Related Chiral Fluoro-Methoxyphenyl Compounds

Crystallographic studies on analogous compounds reveal a predisposition for the formation of hydrogen-bonded networks, a critical factor in the establishment of the crystal lattice. For instance, in the structure of 2,2-dichloro-3,3-diethoxy-1-(4-fluorophenyl)propan-1-ol, the hydroxyl group engages in weak hydrogen bonding with an ether oxygen atom of a neighboring molecule, resulting in a polymeric chain elongated along the b-axis. iucr.org This type of O-H···O interaction is a common motif in the crystal structures of alcohols. Similarly, intramolecular O-H···N hydrogen bonds are observed in the crystal structure of a derivative of 1-(2-hydroxy-5-methoxyphenyl)ethanone. nih.gov

The following table summarizes key crystallographic parameters for several related fluoro-methoxyphenyl and methoxyphenyl derivatives, illustrating the diversity in crystal systems and space groups adopted by these molecules. This diversity underscores the subtle influence of substituent patterns and molecular chirality on the resulting solid-state architecture.

| Compound Name | Formula | Crystal System | Space Group | Reference |

| 2-((2-fluoro-4-(trifluoromethyl)phenyl)(hydroxy)methyl)-7-methoxy-3,4-dihydronaphthalen-1((2H))-one | C₁₉H₁₆F₄O₃ | Monoclinic | P2₁/n | researchgate.net |

| 2,2-dichloro-3,3-diethoxy-1-(4-fluorophenyl)propan-1-ol | C₁₃H₁₇Cl₂FO₃ | Orthorhombic | P2₁2₁2₁ | iucr.org |

| 1-(2-Hydroxy-5-methoxyphenyl)ethan-1-one azine | C₁₈H₂₀N₂O₄ | Monoclinic | Not Specified | nih.gov |

| 6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile | C₂₁H₁₅ClN₂O₂ | Monoclinic | P2₁/c | researchgate.net |

| 1-(2-hydroxy-5-methoxyphenyl)ethanone 4,4-dimethylthiosemicarbazone | C₁₂H₁₇N₃O₂S | Not Specified | Not Specified | researchgate.net |

Mechanistic Investigations of Chemical Transformations Involving S 1 5 Fluoro 2 Methoxyphenyl Ethan 1 Ol

Detailed Reaction Mechanisms of Stereoselective Syntheses

The primary route to (S)-1-(5-fluoro-2-methoxyphenyl)ethan-1-ol involves the asymmetric reduction of the prochiral ketone, 5-fluoro-2-methoxyacetophenone. Several catalytic systems have been developed for this transformation, each operating through a distinct mechanism to achieve high enantioselectivity.

Noyori-Ikariya Asymmetric Transfer Hydrogenation:

One of the most effective methods for the asymmetric reduction of ketones is the Noyori-Ikariya asymmetric transfer hydrogenation. chem-station.commdpi.com This reaction typically employs a ruthenium(II) catalyst bearing a chiral N-sulfonated diamine ligand and an arene ligand. The hydrogen source is often an isopropanol (B130326)/alkali mixture or a formic acid/triethylamine azeotrope. chem-station.com

The proposed mechanism involves a concerted, outer-sphere hydrogen transfer from the catalyst to the ketone. The key steps are:

Formation of the active ruthenium hydride species from the precatalyst and the hydrogen donor.

Coordination of the ketone to the ruthenium center is not direct. Instead, a six-membered pericyclic transition state is formed. mdpi.com

In this transition state, the carbonyl oxygen of the ketone interacts with the N-H proton of the diamine ligand, while the carbonyl carbon is approached by the hydride attached to the ruthenium. rsc.org

The stereochemical outcome is determined by the facial selectivity of the hydride transfer, which is dictated by the steric and electronic interactions between the substrate and the chiral ligand. The larger group of the ketone (the 5-fluoro-2-methoxyphenyl group) preferentially orients away from the bulky arene ligand of the catalyst to minimize steric hindrance, leading to the formation of the (S)-alcohol. mdpi.com

Oxazaborolidine-Catalyzed Reduction (CBS Reduction):

The Corey-Bakshi-Shibata (CBS) reduction utilizes a chiral oxazaborolidine catalyst in the presence of a stoichiometric borane (B79455) source, such as borane-dimethyl sulfide (B99878) (BMS) or catecholborane. mdpi.comwikipedia.org

The mechanism proceeds as follows:

The borane coordinates to the nitrogen atom of the oxazaborolidine catalyst, which acts as a chiral Lewis acid.

The ketone's carbonyl oxygen then coordinates to the boron atom of the catalyst-borane complex. This coordination enhances the electrophilicity of the carbonyl carbon.

The hydride from the borane is delivered intramolecularly to one face of the carbonyl group. The stereoselectivity is controlled by the steric environment created by the chiral catalyst, which directs the borane to attack a specific face of the ketone. mdpi.com The bulky substituent on the oxazaborolidine typically shields one face of the ketone, forcing the hydride attack from the less hindered face.

Enzymatic Reduction using Ketoreductases (KREDs):

Biocatalytic reductions using ketoreductases offer a highly selective and environmentally benign route to chiral alcohols. nih.govrsc.org These enzymes, often from microorganisms like Saccharomyces cerevisiae (Baker's yeast), utilize a nicotinamide (B372718) cofactor (NADH or NADPH) as the hydride source. nih.gov

The enzymatic reduction mechanism involves:

The binding of the NADPH or NADH cofactor to the active site of the ketoreductase.

The substrate, 5-fluoro-2-methoxyacetophenone, then binds to the active site in a specific orientation dictated by the shape and amino acid residues of the binding pocket.

A highly stereoselective hydride transfer occurs from the C4 position of the nicotinamide ring to the carbonyl carbon of the ketone. nih.gov

A proton is then transferred from a nearby acidic amino acid residue (often a tyrosine or serine) to the carbonyl oxygen, yielding the chiral alcohol. nih.gov The high enantioselectivity is a result of the precise positioning of the substrate and cofactor within the enzyme's chiral active site.

Catalytic Cycle Elucidation in Enantioselective Processes

Understanding the catalytic cycle is fundamental to optimizing reaction conditions and catalyst design.

Noyori-Ikariya Asymmetric Transfer Hydrogenation Cycle:

The catalytic cycle for the Noyori-Ikariya transfer hydrogenation is well-established. mdpi.comrsc.org

The precatalyst, typically a Ru(II)-Cl complex, reacts with a base (e.g., from the isopropanol/alkali mixture) to form the active 16-electron ruthenium amide complex.

This amide complex then reacts with the hydrogen donor (e.g., isopropanol) to generate the 18-electron ruthenium hydride species, which is the active catalyst for the reduction.

The ketone substrate interacts with the ruthenium hydride via the aforementioned outer-sphere mechanism, leading to the formation of the (S)-alcohol and regenerating the 16-electron ruthenium amide complex.

The regenerated amide complex can then enter the next catalytic cycle.

Oxazaborolidine Catalytic Cycle:

The CBS reduction is a catalytic process where the oxazaborolidine is the true catalyst.

The chiral oxazaborolidine coordinates with a molecule of borane.

The resulting complex then binds the ketone, facilitating the enantioselective hydride transfer.

After the reduction, the product alcohol is released, and the oxazaborolidine-borane complex is regenerated to continue the cycle.

Investigations into Stereochemical Outcome and Diastereoselectivity/Enantioselectivity Control

The control of stereochemistry is the cornerstone of asymmetric synthesis. In the synthesis of this compound, several factors influence the enantiomeric excess (ee).

For the Noyori-Ikariya transfer hydrogenation , the enantioselectivity is primarily governed by the structure of the chiral diamine ligand and the arene ligand. mdpi.comlanl.gov The steric bulk and electronic properties of these ligands create a well-defined chiral environment around the ruthenium center, which dictates the preferred orientation of the incoming ketone. Non-covalent interactions, such as CH-π interactions between the substrate's aromatic ring and the catalyst's arene ligand, play a crucial role in stabilizing the favored transition state. lanl.gov

In CBS reductions , the enantioselectivity is highly dependent on the structure of the oxazaborolidine catalyst. The choice of the amino alcohol precursor for the catalyst synthesis determines the steric environment that controls the facial selectivity of the hydride attack. mdpi.com

For enzymatic reductions , the enantioselectivity is a direct consequence of the three-dimensional structure of the ketoreductase's active site. nih.gov The precise fit of the 5-fluoro-2-methoxyacetophenone substrate into the chiral binding pocket ensures that the hydride transfer from the cofactor occurs from a single direction, leading to the formation of predominantly one enantiomer.

The following table summarizes the typical enantioselectivities achieved in the asymmetric reduction of acetophenone (B1666503) derivatives using different catalytic systems, which are analogous to the synthesis of this compound.

| Catalyst System | Substrate | Enantiomeric Excess (ee) (%) | Product Configuration |

| RuCl(S,S)-TsDPEN | Acetophenone | 98 | (S) |

| (R)-Methyl-CBS-oxazaborolidine/BMS | Acetophenone | >99 | (R) |

| Ketoreductase (from Lactobacillus kefir) | Acetophenone | >99 | (S) |

Theoretical and Computational Studies on Reaction Pathways

Theoretical and computational studies, particularly using Density Functional Theory (DFT), have provided invaluable insights into the reaction pathways and the origins of stereoselectivity in these asymmetric reductions.

For the Noyori-Ikariya asymmetric transfer hydrogenation , DFT calculations have been employed to model the transition states for the hydride transfer. lanl.gov These studies have confirmed the importance of the six-membered pericyclic transition state and the role of non-covalent interactions in stabilizing the favored diastereomeric transition state. The calculations help to quantify the energy differences between the transition states leading to the (S) and (R) enantiomers, thereby explaining the observed high enantioselectivities. lanl.gov

In the case of enzymatic reductions , molecular docking and molecular dynamics (MD) simulations are used to model the binding of the substrate and cofactor within the enzyme's active site. nih.gov These computational models can predict the preferred binding orientation of 5-fluoro-2-methoxyacetophenone and identify the key amino acid residues that interact with the substrate to control the stereochemical outcome. Such studies are instrumental in understanding the enzyme's mechanism and in guiding protein engineering efforts to improve catalytic efficiency and selectivity. researchgate.net

Synthesis and Chemical Utility of Derivatives and Analogues of S 1 5 Fluoro 2 Methoxyphenyl Ethan 1 Ol

Synthesis of Modified (S)-1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol Derivatives

Alterations at the Hydroxyl Group

The secondary hydroxyl group in this compound is a prime site for chemical modification, allowing for the synthesis of various ethers and esters. These reactions typically involve the replacement of the hydroxyl hydrogen or the entire hydroxyl group.

Etherification: Ethers can be synthesized by reacting the alcohol with various alkylating agents. For instance, treatment with acyl chlorides or organic anhydrides in the presence of a base can yield the corresponding esters. nih.govresearchgate.net Silyl (B83357) ethers, which are common protecting groups for alcohols, are readily formed by treating the alcohol with a silyl halide (e.g., R₃SiCl) in the presence of a base. These groups are valued for their stability under many reaction conditions and their facile removal using a fluoride (B91410) ion source. masterorganicchemistry.com

Esterification: The hydroxyl group can be converted into an ester through acylation. This is commonly achieved using acyl chlorides or carboxylic acids. libretexts.org For example, reacting the alcohol with benzoyl chloride can introduce a spectroscopically useful phenyl group, forming the corresponding benzoate (B1203000) ester. libretexts.org

| Reaction Type | Reagent Class | Product Type | General Conditions |

|---|---|---|---|

| Etherification (Silylation) | Silyl Halides (e.g., R₃SiCl) | Silyl Ethers | In the presence of a base |

| Esterification (Acylation) | Acyl Chlorides, Carboxylic Anhydrides | Esters | Often in the presence of a base or acid catalyst |

Modifications of the Methyl Group Adjoining the Chiral Center

Direct functionalization of the terminal methyl group of this compound is synthetically challenging due to the low reactivity of C-H bonds in alkanes. However, analogues with modifications at this position can be accessed by utilizing different starting materials. For instance, to synthesize an analogue with an ethyl group instead of a methyl group, the synthetic route would begin with 1-(5-fluoro-2-methoxyphenyl)propan-1-one. The subsequent asymmetric reduction of the ketone would yield the desired (S)-1-(5-fluoro-2-methoxyphenyl)propan-1-ol. This approach of modifying the precursor ketone is a versatile strategy for accessing a range of analogues with varied alkyl chains at the chiral center.

Exploration of Aromatic Ring Functionalization and Substitution Patterns

Introduction of Diverse Halogen Substituents on the Phenyl Ring

The synthesis of analogues with different halogen substituents on the phenyl ring allows for the systematic investigation of structure-activity relationships. A key strategy involves the preparation of halogenated acetophenone (B1666503) precursors, which can then be converted to the corresponding chiral alcohols.

For example, an iodo-analogue, 1-(5-fluoro-2-iodophenyl)ethanone, can be synthesized from 2-amino-5-fluorobenzoic acid. google.com The synthesis involves a diazotization reaction followed by a Sandmeyer-type reaction with potassium iodide. google.com The resulting 5-fluoro-2-iodo-benzoic acid is then converted to its acyl chloride and reacted with diethyl malonate in the presence of magnesium chloride and triethylamine. Subsequent hydrolysis and decarboxylation yield the desired 1-(5-fluoro-2-iodophenyl)ethanone. google.com This ketone can then undergo asymmetric reduction to produce the corresponding chiral alcohol, (S)-1-(5-fluoro-2-iodophenyl)ethan-1-ol. Similar strategies can be employed to introduce other halogens like bromine or chlorine, often starting from appropriately substituted anilines or phenols. mdpi.com

| Target Precursor | Starting Material | Key Reactions | Reference |

|---|---|---|---|

| 1-(5-Fluoro-2-iodophenyl)ethanone | 2-Amino-5-fluorobenzoic acid | Diazotization, Sandmeyer reaction, Acylation | google.com |

| 1-(5-Fluoro-2-hydroxyphenyl)-1-ethanone | 4-Fluorophenol | Acylation, Fries rearrangement | guidechem.comchemicalbook.com |

Syntheses of Related Amino Alcohols (e.g., (S)-2-amino-2-(5-fluoro-2-methoxyphenyl)ethan-1-ol)

The synthesis of vicinal amino alcohols is of significant interest in medicinal chemistry. The preparation of compounds like (S)-2-amino-2-(5-fluoro-2-methoxyphenyl)ethan-1-ol requires stereoselective methods. A common approach involves the reduction of α-amino ketones.

The precursor, 2-amino-1-(5-fluoro-2-methoxyphenyl)ethanone, can be synthesized from its corresponding α-bromo ketone, 2-bromo-1-(5-fluoro-2-methoxyphenyl)ethanone, through a reaction with hexamine (urotropine) followed by acidic hydrolysis (the Delepine reaction). google.com The subsequent asymmetric reduction of the α-amino ketone to the desired chiral amino alcohol can be achieved using various catalytic systems, such as ruthenium-catalyzed asymmetric transfer hydrogenation. google.com

Derivatization to Chalcones and Related Aromatic Systems

Chalcones, or 1,3-diaryl-2-propen-1-ones, are important intermediates in the synthesis of flavonoids and other heterocyclic compounds. They are typically synthesized via the Claisen-Schmidt condensation, which is a base-catalyzed reaction between an aromatic ketone and an aromatic aldehyde. wikipedia.orglibretexts.org

The precursor ketone, 1-(5-fluoro-2-methoxyphenyl)ethanone, can be condensed with various substituted benzaldehydes in the presence of a base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) to yield a diverse library of chalcones. researchgate.net The choice of solvent can be critical; for instance, when using poly-fluorinated benzaldehydes, conducting the reaction in methanol (B129727) can lead to a nucleophilic aromatic substitution (SNAr) of a fluorine atom by a methoxy (B1213986) group, while using a solvent like tetrahydrofuran (B95107) (THF) can prevent this side reaction, yielding the fluorine-substituted chalcone (B49325) exclusively. This provides a method to create chalcones with either fluorine or methoxy groups at specific positions. researchgate.net

| Aromatic Ketone | Aromatic Aldehyde | Base/Solvent | Product | Reference |

|---|---|---|---|---|

| Substituted Acetophenone | Substituted Benzaldehyde | NaOH or KOH / Ethanol (B145695) or Methanol | (E)-1,3-diaryl-2-propen-1-one | researchgate.net |

| 1-(5-Fluoro-2-methoxyphenyl)ethanone | p-Methoxybenzaldehyde | NaOH / Methanol | (E)-1-(5-Fluoro-2-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | researchgate.net |

| 2'-Hydroxy-4',6'-dimethoxyacetophenone | 4-Methoxybenzaldehyde | NaH / THF | 2'-Hydroxy-4,4',6'-trimethoxychalcone | researchgate.net |

Impact of Structural Variations on Stereochemistry and Reactivity

The stereochemistry and reactivity of this compound are intrinsically linked to its molecular structure. Variations in the substitution pattern on the aromatic ring or modifications to the ethyl alcohol side chain can profoundly influence the molecule's electronic properties, steric environment, and, consequently, its behavior in chemical transformations. Understanding these structure-property relationships is crucial for designing derivatives with tailored reactivity and for optimizing stereoselective syntheses.

The reactivity of benzylic alcohols is heavily influenced by the electronic nature of the substituents on the aromatic ring. The interplay between the electron-withdrawing inductive effect and the electron-donating resonance (mesomeric) effect of the fluorine and methoxy groups dictates the stability of potential intermediates, such as a benzylic carbocation.

Structural modifications, such as altering the position of the fluoro and methoxy groups, lead to analogues with distinct reactivity profiles. For example, moving the fluorine atom to the para position, as in a hypothetical 1-(4-fluoro-2-methoxyphenyl)ethanol (B2800753) isomer, would introduce a resonance-donating capability from the fluorine, potentially altering the electronic balance and reactivity. Studies on related systems have shown that a para-fluoro substituent can stabilize a benzylic cation, leading to exceptionally high reactivity in dehydrative nucleophilic substitutions. In contrast, ortho- and meta-fluoro substituents often result in a lack of reactivity under similar conditions.

Variations in the side chain also play a critical role, particularly in stereoselective reactions. The chiral center at the carbinol carbon means that the molecule can serve as a precursor for other chiral compounds. The size and nature of the alkyl group attached to this chiral center are significant for enzyme-catalyzed reactions. Lipases, for instance, are commonly used for the kinetic resolution of racemic secondary alcohols. The efficiency and enantioselectivity of these enzymatic resolutions are highly sensitive to the structure of the substrate. Modifying the methyl group in the parent compound to a larger alkyl group or one containing different functional groups would alter how the substrate fits into the enzyme's active site, thereby affecting the rate and selectivity of the transformation. For instance, the enzymatic resolution of the parent structure, 1-phenylethanol, is a well-established process, and the introduction of substituents on the phenyl ring is known to modulate the effectiveness of the resolution.

Furthermore, converting the hydroxyl group to other functionalities, such as an amine to form an analogue like (S)-2-Amino-1-(5-fluoro-2-methoxyphenyl)ethanol, introduces a basic center and changes the molecule's hydrogen bonding capabilities, opening up new avenues of reactivity and potential for further functionalization.

The following table summarizes the predicted impact of selected structural variations on the properties of this compound.

| Compound Name | Structural Variation from Parent Compound | Predicted Impact on Reactivity/Stereochemistry |

| 1-(3-Fluoro-4-methoxyphenyl)ethanol | Isomeric repositioning of F and OCH₃ groups | Altered electronic effects; para-methoxy group is strongly activating, potentially increasing reactivity in carbocation-mediated reactions. |

| 1-(2-Fluoro-4-methoxyphenyl)ethanol | Isomeric repositioning of F and OCH₃ groups | Ortho-fluoro group is strongly deactivating via induction; may decrease reactivity compared to the parent compound. |

| (S)-2-Amino-1-(5-fluoro-2-methoxyphenyl)ethanol | Hydroxyl group (-OH) is replaced by an amino group (-NH₂) | Introduces a basic site; changes nucleophilicity and hydrogen bonding properties; allows for amide bond formation. |

| 1-(5-Fluoro-2-methoxyphenyl)propan-1-ol | Methyl group is replaced by an ethyl group | Increased steric bulk at the chiral center; may alter enantioselectivity in enzyme-catalyzed reactions. |

| 2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanol | Introduction of a trifluoromethyl group | Strong electron-withdrawing effect from the -CF₃ group significantly alters the electronic nature of the alcohol and its acidity. |

Applications of S 1 5 Fluoro 2 Methoxyphenyl Ethan 1 Ol As a Key Intermediate and Chiral Auxiliary

A Cornerstone in the Synthesis of Complex Organic Molecules

The precise three-dimensional arrangement of atoms in a molecule is critical to its function, particularly in the realms of pharmaceuticals and materials science. (S)-1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol provides a reliable chiral starting point for the construction of such stereochemically defined molecules.

Precursor in the Total Synthesis of Chiral Compounds

While specific examples of the total synthesis of naturally occurring compounds commencing from this compound are not extensively documented in publicly available literature, its structural motifs are present in numerous bioactive natural products. The principles of chiral pool synthesis, where a readily available enantiopure compound is used as a starting material, strongly suggest its potential as a precursor. The inherent chirality of this alcohol can be transferred through a synthetic sequence to establish the stereochemistry of the final target molecule, thereby avoiding the need for challenging enantioselective steps or costly chiral resolutions at later stages.

Building Block for Advanced Pharmaceutical Intermediates and Scaffolds

The fluorinated phenyl ethanol (B145695) moiety is a common feature in a variety of pharmacologically active compounds. The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability, while the methoxy (B1213986) group can influence solubility and electronic properties. Consequently, this compound serves as an important starting material for the synthesis of advanced pharmaceutical intermediates.

Although detailed synthetic routes for specific commercial drugs using this exact starting material are often proprietary, the analogous compound, (S)-1-(5-fluoro-2-iodophenyl)ethan-1-ol, is a known key intermediate in the synthesis of Lorlatinib, a targeted therapy for certain types of non-small cell lung cancer. This highlights the importance of the (S)-1-(5-fluoro-2-substituted-phenyl)ethan-1-ol scaffold in the development of modern pharmaceuticals. The conversion of the methoxy group in the title compound to other functionalities, or its use as a directing group in further aromatic substitutions, allows for the creation of a diverse range of complex pharmaceutical scaffolds.

Table 1: Potential Pharmaceutical Scaffolds Derivable from this compound

| Scaffold Type | Potential Therapeutic Area | Key Synthetic Transformation |

| Chiral Amines | Neurology, Oncology | Reductive amination or Mitsunobu reaction |

| Chiral Ethers | Antiviral, Anti-inflammatory | Williamson ether synthesis |

| Substituted Indoles | Anticancer, Antidepressant | Fischer indole (B1671886) synthesis or palladium-catalyzed coupling |

| Chiral Carboxylic Acids | Cardiovascular, Metabolic disorders | Oxidation of the alcohol |

This table is illustrative of the potential applications and is based on common synthetic transformations of similar chiral alcohols.

Integration into Functional Material Synthesis

The incorporation of chiral, fluorinated building blocks into polymers and other materials can impart unique properties, such as chiroptical activity, ferroelectricity, and altered surface characteristics. The fluorinated aromatic ring of this compound can enhance the thermal stability and chemical resistance of materials. While specific research detailing the use of this particular compound in functional material synthesis is limited, the broader field of fluorinated and chiral polymers suggests its potential utility. For instance, its derivatives could be incorporated as chiral monomers in the synthesis of polymers for applications in chiral chromatography, nonlinear optics, or as specialized coatings.

Contributions to Asymmetric Catalysis

Asymmetric catalysis, the use of chiral catalysts to control the stereochemical outcome of a reaction, is a cornerstone of modern chemical synthesis. This compound can play a significant role in this field, both as a scaffold for chiral ligands and as a chiral auxiliary.

Development of Chiral Ligands from the this compound Scaffold

Chiral ligands are organic molecules that coordinate to a metal center to create a chiral catalyst. The steric and electronic properties of the ligand are crucial for inducing high enantioselectivity in a catalytic reaction. The scaffold of this compound provides a robust framework for the design of novel chiral ligands. The hydroxyl group can be readily converted into a variety of coordinating groups, such as phosphines, amines, or ethers, while the chiral center remains intact.

Table 2: Potential Chiral Ligand Classes Derived from this compound

| Ligand Class | Potential Coordinating Atoms | Target Asymmetric Reactions |

| Chiral Phosphines | P, O | Hydrogenation, Cross-coupling |

| Chiral Amines | N, O | Transfer Hydrogenation, Aldol (B89426) reactions |

| Chiral Amino Alcohols | N, O | Reduction of ketones, Addition to aldehydes |

| Chiral Ethers | O, O | Grignard reactions, Diels-Alder reactions |

This table outlines potential ligand types and their applications based on the functionalization of the parent alcohol.

The fluorine and methoxy substituents on the aromatic ring can be used to fine-tune the electronic properties of the resulting ligand, which in turn can influence the activity and selectivity of the catalyst.

Application as Chiral Auxiliaries in Stereoselective Reactions

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical course of a reaction. After the reaction, the auxiliary is removed, yielding an enantiomerically enriched product. The chiral alcohol this compound can be employed as a chiral auxiliary.

For example, it can be esterified with an achiral carboxylic acid. The resulting chiral ester can then undergo a variety of stereoselective reactions, such as enolate alkylation or aldol additions. The bulky and electronically defined aryl group of the auxiliary can effectively shield one face of the reactive intermediate, leading to the preferential formation of one diastereomer. Subsequent hydrolysis of the ester removes the auxiliary, providing the desired chiral product.

Q & A

Basic Research Questions

Q. What are the key structural and physicochemical properties of (S)-1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol, and how are they experimentally determined?

- Answer: The compound’s molecular formula is C₉H₁₁FO₂ (MW: 170.18 g/mol), with a CAS number 878572-08-8 . Key properties include:

- Stereochemistry : The (S)-configuration is confirmed via chiral HPLC or X-ray crystallography .

- Functional groups : Methoxy (-OCH₃), fluoro (-F), and hydroxyl (-OH) groups.

- Spectroscopic data : NMR (¹H/¹³C) identifies aromatic protons (δ 6.8–7.2 ppm), methoxy (δ ~3.8 ppm), and chiral center splitting. IR confirms hydroxyl (3200–3600 cm⁻¹) and aromatic C-F (1250 cm⁻¹) stretches .

Q. What are standard synthetic routes for this compound, and how is enantiomeric purity ensured?

- Answer : A common route involves asymmetric reduction of the corresponding ketone (e.g., 1-(5-fluoro-2-methoxyphenyl)ethanone) using chiral catalysts like BINAP-Ru complexes or enzymatic reduction with alcohol dehydrogenases . Enantiomeric purity (>95% ee) is verified via chiral HPLC (e.g., Chiralpak AD-H column) or NMR with chiral solvating agents .

Q. How can researchers verify the compound’s stability under different storage conditions?

- Answer : Stability studies involve:

- Thermogravimetric analysis (TGA) to assess decomposition temperatures.

- HPLC monitoring of degradation products under accelerated conditions (e.g., 40°C/75% RH for 4 weeks).

- Storage recommendations: -20°C under inert gas (N₂/Ar) to prevent oxidation .

Advanced Research Questions

Q. What strategies optimize catalytic asymmetric synthesis of this compound to achieve >99% ee?

- Answer :

- Catalyst screening : Test chiral phosphine ligands (e.g., Josiphos, Mandyphos) with transition metals (Ru, Rh).

- Solvent optimization : Use aprotic solvents (THF, toluene) to enhance selectivity.

- Reaction engineering : Continuous flow systems improve mass transfer and reduce side reactions .

- Post-synthesis purification : Crystallization with chiral resolving agents (e.g., tartaric acid derivatives) .

Q. How do electronic effects of the 5-fluoro and 2-methoxy substituents influence the compound’s reactivity in further derivatization?

- Answer :

- Fluorine : Electron-withdrawing effect activates the para position for nucleophilic substitution (e.g., SNAr reactions).

- Methoxy : Electron-donating effect stabilizes intermediates in oxidation (e.g., to ketones) or O-demethylation reactions.

- Computational modeling : DFT studies (e.g., Gaussian) predict charge distribution and reactive sites.

Q. What in vitro assays are suitable for evaluating the compound’s biological activity, and how are false positives mitigated?

- Answer :

- Enzyme inhibition : Test against cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates.

- Cell viability assays : Use multiple cell lines (e.g., HepG2, HEK293) with ATP-based luminescence to confirm cytotoxicity.

- False-positive controls : Include vehicle-only groups and use orthogonal assays (e.g., SPR for binding affinity).

Methodological Challenges & Data Analysis

Q. How should researchers address contradictions in reported synthetic yields for this compound?

- Answer :

- Reproducibility checks : Validate reaction conditions (temperature, catalyst loading) across labs.

- Impurity profiling : Use LC-MS to identify byproducts (e.g., over-reduced or racemized forms).

- Meta-analysis : Compare data from peer-reviewed journals (avoiding vendor-reported yields) .

Q. What computational tools predict the compound’s metabolic pathways and potential toxicity?

- Answer :

- ADMET prediction : Software like Schrödinger’s QikProp or SwissADME estimates metabolic sites (e.g., hydroxylation via CYP2D6).

- Toxicity screening : Use Derek Nexus for structural alerts (e.g., genotoxicity from reactive metabolites).

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.